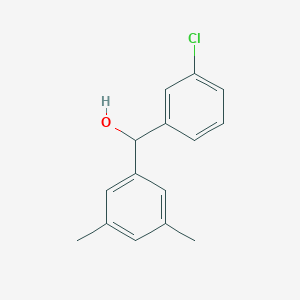
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂O₄S and a molecular weight of 339.2 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through recrystallization or chromatography techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and morpholine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction can be carried out using water or aqueous sodium hydroxide at room temperature.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.
Hydrolysis: The major products are the corresponding sulfonic acid and morpholine derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the sulfonyl and chloro groups, which enhance the electrophilicity of the sulfonyl chloride group.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chlorobenzenesulfonyl Chloride: This compound is similar in structure but lacks the morpholine-4-carbonylamino group. It is also used as a reagent in organic synthesis.
4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride: This compound is similar but lacks the chlorine atom on the benzene ring. It is used in similar applications as 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both the chloro and morpholine-4-carbonylamino groups. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C11H12Cl2N2O4S |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(1-2-10(9)20(13,17)18)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
Clé InChI |
COFSBAXMEIDCQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
SMILES canonique |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Chloro-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1635368.png)





![3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B1635404.png)




